molecular formula C21H29N3O5 B558161 Boc-L-Lys-Amc CAS No. 116883-12-6

Boc-L-Lys-Amc

Cat. No. B558161
CAS RN: 116883-12-6
M. Wt: 403.5 g/mol
InChI Key: BDIWFURAJXIIAA-INIZCTEOSA-N
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Description

Boc-L-Lys-Amc (BLLA) is a novel peptide-based drug that has been developed to target a wide range of diseases and conditions. BLLA is a peptide-based drug composed of three amino acids: Boc-L-Lysine, Boc-L-Lysine-Amide, and Amide-Carboxylic Acid. BLLA has been extensively studied and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Boc-L-Lys-Amc: A Comprehensive Analysis of Scientific Research Applications

1. Enzyme Assays for Histone Deacetylase (HDAC) Activity Boc-L-Lys-Amc is frequently utilized as a substrate in enzyme assays to measure the activity of histone deacetylases (HDACs), which are crucial in regulating gene expression. It serves as a non-peptide-acetylated lysine moiety that is compatible with most HDACs due to its substrate affinity . Researchers have employed Boc-L-Lys-Amc in assays for screening compounds for inhibitory activity against HDACs, which is vital for cancer research and drug discovery .

High-Throughput Screening in Drug Discovery: The compound’s unique properties make it an essential tool for high-throughput screening methods. For instance, it has been used to develop an in-cell screening method based on subtype-selective fluorogenic substrates, allowing researchers to determine the selectivity of HDAC inhibitors at the class level . This application is particularly important in the development of new therapeutic strategies.

Antimicrobial Activity Studies: Boc-L-Lys-Amc has been used in the synthesis of star-shaped polypeptides that exhibit antimicrobial activity. The compound’s ability to form polymers with low contents of hydrophobic and hydroxyl groups enhances its antimicrobial properties, making it a valuable asset in studying and developing new antimicrobial agents .

Cancer Research and Prodrug Activation: In cancer research, Boc-L-Lys-Amc plays a role in selective targeting with prodrugs activated by histone deacetylases. The compound’s cleavage by HDACs releases AMC, which can be detected without cell lysis or trypsin treatment, indicating elevated levels of HDAC activities—a crucial marker in cancer diagnostics .

Membrane Disruption Mechanism Analysis: The compound’s structure allows it to be incorporated into polymers that can disrupt microbial membranes, providing insights into the mechanisms of antimicrobial action. This application is significant for understanding how antimicrobial agents work and for designing more effective treatments .

Cellular HDAC Assay Development: Boc-L-Lys-Amc has been instrumental in developing cellular HDAC assays suitable for robotic screening. These assays are pivotal for large-scale drug discovery efforts and for understanding HDAC function within a cellular context .

properties

IUPAC Name

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFURAJXIIAA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Lys-Amc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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